BMS-8 -

BMS-8

Catalog Number: EVT-263137
CAS Number:
Molecular Formula: C27H28BrNO3
Molecular Weight: 494.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BMS-8, chemically known as 1-[3-Bromo-4-(2-methyl-biphenyl-3-ylmethoxy)-benzyl]-piperidine-2-carboxylic acid, is a small molecule that has garnered significant attention in cancer immunotherapy research. [, , , , ] It acts as an inhibitor of the interaction between programmed cell-death 1 (PD-1) and its ligand PD-L1, which are crucial immune checkpoint molecules. [, , , , ] This interaction plays a critical role in suppressing the immune system's ability to recognize and eliminate cancer cells. [, , , , ] BMS-8's potential lies in its ability to disrupt this interaction, thereby enhancing the body's anti-tumor immune response. [, , , , ]

Future Directions

Future research directions for BMS-8 could include:* Optimization of its structure: Further modifications of the BMS-8 scaffold could lead to the development of more potent and selective inhibitors of the PD-1/PD-L1 interaction. [, ]* Investigation of its pharmacokinetic properties: Understanding how BMS-8 is absorbed, distributed, metabolized, and eliminated in vivo is crucial for translating its therapeutic potential into clinical applications.* Exploration of its efficacy in combination therapies: Combining BMS-8 or its derivatives with other cancer treatments, such as chemotherapy or other immunotherapies, could potentially enhance anti-tumor responses.* Development of new delivery systems: Exploring novel ways to deliver BMS-8 or its derivatives to tumor sites could improve their efficacy and reduce potential side effects.

Biphenyl-conjugated bromotyrosine (X)

  • Compound Description: This compound is a derivative of BMS-8 designed through in silico simulations to improve upon the IC50 value for inhibiting PD-1/PD-L1 interactions. It features a biphenyl group conjugated with bromotyrosine. []
  • Relevance: This compound is structurally related to BMS-8 and exhibits a five-fold improvement in inhibiting the PD-1/PD-L1 interaction with an IC50 of 1.5 μM compared to BMS-8's 7.2 μM. []
  • Compound Description: These compounds are further derivatized versions of biphenyl-conjugated bromotyrosine (X) where amino acids are conjugated to explore the relationship between docking modes within the PD-L1 homodimer pocket and their effect on IC50 values. []
  • Relevance: These compounds are structurally related to both BMS-8 and compound X, aiming to further enhance the inhibitory activity against the PD-1/PD-L1 interaction. Studying their docking modes provides insights into improving the design of future inhibitors based on the BMS-8 scaffold. []

BMS-1166

  • Compound Description: This compound is another small-molecule inhibitor that, like BMS-8, targets the PD-1/PD-L1 interaction by inducing PD-L1 dimerization. []
  • Relevance: Both BMS-8 and BMS-1166 share a common scaffold and interact with the cavity formed between two PD-L1 monomers. They provide valuable insights into the structure-activity relationship of small-molecule inhibitors targeting PD-L1 dimerization. []

Sorafenib

  • Compound Description: Sorafenib is a known multi-kinase inhibitor used in cancer treatment, primarily targeting VEGFR-2. [, ]
  • Relevance: While not structurally similar to BMS-8, Sorafenib serves as a reference compound in studies investigating multi-target inhibitors for both VEGFR-2 and PD-L1. Compounds like (Z)-styryl p-bromophenyl urea (compound 16) and (E)-styryl p-bromophenyl urea (compound 23) demonstrated superior VEGFR-2 downregulation compared to Sorafenib. [] Additionally, a triazole-based derivative (compound 23) showed comparable efficacy to BMS-8 in targeting both PD-L1 and c-Myc proteins while outperforming Sorafenib in downregulating VEGFR-2. []
Synthesis Analysis
  1. Starting Materials: Utilizing brominated aromatic compounds and piperidine derivatives.
  2. Reactions: Employing coupling reactions to form the biphenyl structure, followed by functional group modifications to achieve the final compound.
  3. Purification: Techniques such as recrystallization or chromatography are used to purify the synthesized product.

Technical details regarding specific reaction conditions (e.g., temperature, solvents) are often found in specialized literature but are not publicly disclosed in detail due to proprietary concerns .

Molecular Structure Analysis

BMS-8's molecular structure features a complex arrangement that allows it to effectively inhibit PD-1/PD-L1 interactions. Key structural data includes:

  • Chemical Name: 1-[[3-bromo-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid.
  • Molecular Formula: C27H28BrNO3C_{27}H_{28}BrNO_{3}.
  • Structural Characteristics: It contains a brominated phenyl ring and a piperidine ring, which contribute to its binding affinity for PD-L1.

The compound's three-dimensional conformation is crucial for its function, particularly how it interacts with the PD-L1 dimerization process .

Chemical Reactions Analysis

BMS-8 primarily participates in reactions that inhibit the PD-1/PD-L1 interaction, which is critical in cancer immune evasion mechanisms. The key reaction details include:

  • Inhibition Mechanism: BMS-8 binds to a hydrophobic pocket on PD-L1, inducing dimerization of PD-L1 molecules, which alters their interaction with PD-1.
  • Binding Affinity: The compound exhibits an IC50 value of 146 nM, indicating its potency in disrupting PD-L1 interactions .

These reactions are significant as they provide insights into how small molecules can modulate immune checkpoint pathways.

Mechanism of Action

BMS-8 functions by blocking the PD-1/PD-L1 interaction, thereby enhancing T cell activation and promoting antitumor immunity. The mechanism involves:

  1. Binding: BMS-8 binds to specific sites on PD-L1, stabilizing its dimerized form.
  2. Dimerization Induction: This binding promotes the formation of PD-L1 dimers, which alters the conformational landscape of the protein and inhibits its ability to engage with PD-1.
  3. Immune Response Augmentation: By blocking this interaction, BMS-8 enhances T cell proliferation and activity against tumor cells, potentially leading to improved therapeutic outcomes in cancer treatment .
Physical and Chemical Properties Analysis

BMS-8 exhibits several notable physical and chemical properties:

  • Appearance: Solid powder.
  • Density: Approximately 1.3 g/cm³.
  • Boiling Point: 616.9 °C at 760 mmHg.
  • Flash Point: 326.9 °C.
  • Vapor Pressure: Negligible at room temperature (0 mmHg).
  • LogP Value: 6.28, indicating high lipophilicity.

These properties influence its solubility, stability, and bioavailability within biological systems .

Applications

BMS-8 is primarily researched for its applications in oncology as an immune checkpoint inhibitor. Its potential uses include:

  • Cancer Therapy: Enhancing immune responses against various cancers by blocking tumor-induced immunosuppression.
  • Research Tool: Serving as a model compound for studying PD-L1 interactions and developing further inhibitors with improved efficacy.

The ongoing studies into BMS-8's mechanisms and effects may lead to novel therapeutic strategies in cancer immunotherapy .

Properties

Product Name

BMS-8

IUPAC Name

1-[[3-bromo-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid

Molecular Formula

C27H28BrNO3

Molecular Weight

494.4 g/mol

InChI

InChI=1S/C27H28BrNO3/c1-19-22(10-7-11-23(19)21-8-3-2-4-9-21)18-32-26-14-13-20(16-24(26)28)17-29-15-6-5-12-25(29)27(30)31/h2-4,7-11,13-14,16,25H,5-6,12,15,17-18H2,1H3,(H,30,31)

InChI Key

QRXBPPWUGITQLE-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C=C3)CN4CCCCC4C(=O)O)Br

Solubility

Soluble in DMSO

Synonyms

BMS8; BMS 8; BMS-8

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C=C3)CN4CCCCC4C(=O)O)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.